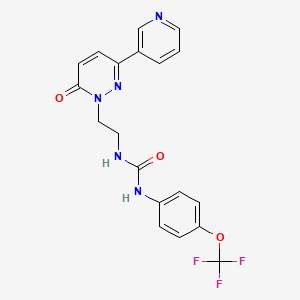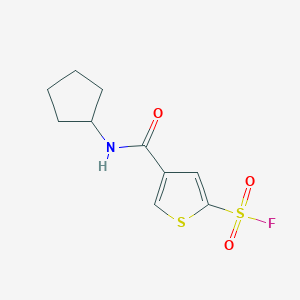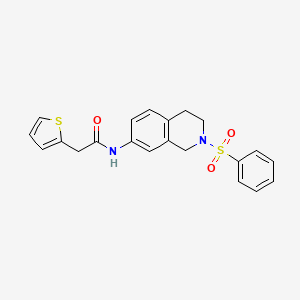
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a sophisticated organic molecule belonging to the class of sulfonamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the key intermediates, such as the tetrahydroisoquinoline and thiophene derivatives, which are subsequently coupled under controlled conditions.
Step 1: : Synthesis of the tetrahydroisoquinoline derivative, which may involve Pictet-Spengler condensation.
Step 2: : Introduction of the phenylsulfonyl group using sulfonyl chloride in the presence of a base.
Step 3: : Coupling of the thiophene derivative with the intermediate compound using an appropriate coupling reagent like EDCI or DCC under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for better control and scalability, as well as advanced purification techniques like recrystallization and chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation using agents like m-chloroperbenzoic acid (m-CPBA), leading to sulfone derivatives.
Reduction: : Reduction of the nitro group, if present, could be achieved using hydrogenation with catalysts such as palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions can introduce various substituents onto the phenylsulfonyl group, modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : m-CPBA, in an inert solvent like dichloromethane, under cold conditions.
Reduction: : Hydrogen gas with palladium on carbon in ethanol.
Substitution: : Various halogens or nitro groups using conditions specific to the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfone and nitro derivatives, which exhibit altered chemical and physical properties compared to the parent compound.
科学研究应用
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has shown potential in several fields:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry for the preparation of more complex molecules.
Biology: : Investigated for its interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its phenylsulfonyl group may mimic natural substrates, allowing it to inhibit or activate specific biological functions. The tetrahydroisoquinoline core is known for its pharmacologically active properties, further enhancing the compound's efficacy.
相似化合物的比较
When comparing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide to similar compounds, its unique structural combination of a sulfonamide, isoquinoline, and thiophene stands out. Other compounds in this class may not exhibit the same range of biological activities or may lack the chemical stability provided by the phenylsulfonyl group.
List of Similar Compounds
N-(2-(phenylsulfonyl)-4,5-dihydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)-2-(furan-2-yl)acetamide
2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives with various acetamide substitutions
属性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(14-19-5-4-12-27-19)22-18-9-8-16-10-11-23(15-17(16)13-18)28(25,26)20-6-2-1-3-7-20/h1-9,12-13H,10-11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRBAMVGOIGHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2549278.png)

![4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2549281.png)
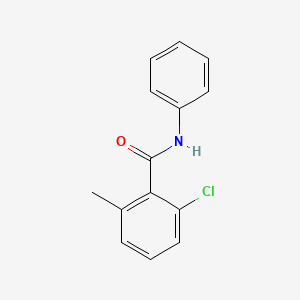
![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)
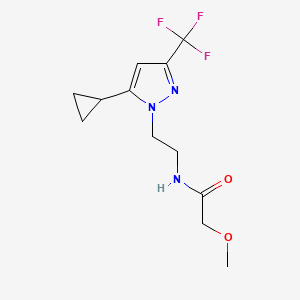
![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
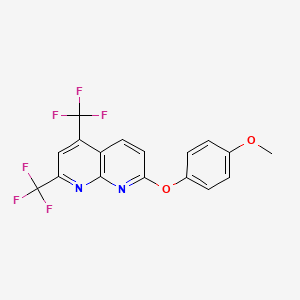
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
![3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2549295.png)
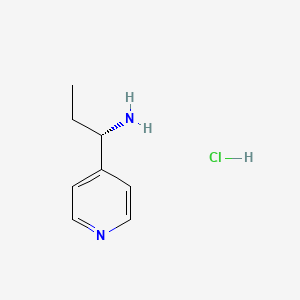
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
